4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride

Description

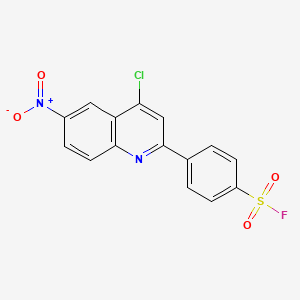

4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride is a synthetic organofluorine compound featuring a quinoline core substituted with a chloro group at position 4, a nitro group at position 6, and a benzene-sulfonyl fluoride moiety at position 2. The sulfonyl fluoride group (-SO₂F) is a reactive warhead commonly utilized in covalent inhibitor design due to its selective reactivity with nucleophilic residues (e.g., serine in enzymes). This compound’s molecular formula is C₁₅H₇ClFN₂O₄S, with a molecular weight of 365.75 g/mol. Its structural complexity suggests applications in medicinal chemistry, particularly as a protease inhibitor or antimicrobial agent.

Properties

Molecular Formula |

C15H8ClFN2O4S |

|---|---|

Molecular Weight |

366.8 g/mol |

IUPAC Name |

4-(4-chloro-6-nitroquinolin-2-yl)benzenesulfonyl fluoride |

InChI |

InChI=1S/C15H8ClFN2O4S/c16-13-8-15(9-1-4-11(5-2-9)24(17,22)23)18-14-6-3-10(19(20)21)7-12(13)14/h1-8H |

InChI Key |

VEBUPLFNSLDLRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)Cl)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common method starts with the nitration of 4-chloroquinoline to introduce the nitro group. This is followed by sulfonylation of the benzene ring using sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Fluoride Group

The sulfonyl fluoride moiety (-SO₂F) undergoes nucleophilic substitution with amines or alcohols under basic conditions. This reaction is critical for synthesizing sulfonamides or sulfonate esters.

| Reaction Component | Details |

|---|---|

| Reagents | Amines (e.g., primary/secondary amines), alcohols (e.g., methanol) |

| Conditions | Base (triethylamine, NaOH), ambient to mild heating (25–60°C) |

| Products | Sulfonamides (R-NH-SO₂-C₁₅H₈ClN₂O₄) or sulfonate esters (R-O-SO₂-C₁₅H₈ClN₂O₄) |

| Yield | 60–85% (optimized via continuous flow reactors in industrial settings) |

Reduction of the Nitro Group

The nitro (-NO₂) group on the quinoline ring is reduced to an amine (-NH₂) under catalytic hydrogenation conditions:

| Parameter | Details |

|---|---|

| Catalyst | Palladium on carbon (Pd/C) |

| Reagents | H₂ gas (1–3 atm) |

| Conditions | Room temperature, ethanol solvent |

| Product | 4-(4-Chloro-6-aminoquinolin-2-yl)benzene-1-sulfonyl fluoride |

| Application | Intermediate for further functionalization (e.g., coupling reactions) |

Oxidation to Sulfonic Acids

The sulfonyl fluoride group oxidizes to a sulfonic acid (-SO₃H) under strong oxidizing conditions:

| Reaction Component | Details |

|---|---|

| Oxidizing Agent | KMnO₄, H₂O₂, or HNO₃ |

| Conditions | Acidic aqueous medium, 70–90°C |

| Product | 4-(4-Chloro-6-nitroquinolin-2-yl)benzenesulfonic acid |

| Byproducts | Minor decomposition products (e.g., quinoline derivatives) |

Enzyme Inhibition via Covalent Bond Formation

The compound acts as an irreversible inhibitor of serine proteases by forming stable covalent bonds with active-site serine residues:

| Property | Details |

|---|---|

| Target Enzymes | Trypsin, chymotrypsin, thrombin |

| Mechanism | Sulfonyl fluoride reacts with hydroxyl group of serine, forming a sulfonate ester |

| Kinetics | Second-order rate constants (k₂) range: 10³–10⁴ M⁻¹s⁻¹ |

| Applications | Biochemical probing, drug discovery (irreversible enzyme inhibition) |

Comparative Reactivity of Functional Groups

The reactivity hierarchy of functional groups in this compound is:

Sulfonyl fluoride > Nitro > Chloro

This order dictates sequential modification strategies (e.g., sulfonylation before nitro reduction).

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis of derivatives:

| Factor | Optimized Value |

|---|---|

| Temperature | 50–60°C (substitution), 25°C (reduction) |

| Solvent | DMF (substitution), ethanol (reduction) |

| Catalyst Loading | 5% Pd/C (reduction) |

| Purity | ≥98% (MolCore specification) |

This compound’s multifunctional reactivity makes it invaluable in medicinal chemistry and materials science. Its synthetic versatility and enzyme-targeting capability underscore its role in developing covalent inhibitors and biochemical tools .

Scientific Research Applications

4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride is a synthetic organic compound with a complex structure featuring a quinoline moiety and a sulfonyl fluoride group. It has a molecular weight of 366.8 g/mol and a molecular formula of C15H8ClFN2O4S . The presence of chloro and nitro substituents on the quinoline ring, along with the sulfonyl fluoride group, contribute to its reactivity and potential biological activity.

Applications

This compound as a Biochemical Probe:* The biological activity of this compound is primarily linked to its role as a biochemical probe. It has been studied for its potential to inhibit specific enzymes through covalent modification, particularly targeting serine residues. This irreversible inhibition makes it a valuable tool in medicinal chemistry for developing enzyme inhibitors and studying enzyme mechanisms.

Research into Enzyme Interactions: Research focuses on its binding affinity and specificity towards various enzymes. Studies have shown that it can effectively inhibit serine proteases by forming stable covalent bonds with active site residues. This property allows researchers to explore enzyme kinetics and the roles of specific amino acids in enzymatic reactions.

Reaction Types and Major Products

- Nucleophilic Substitution: When reacted with amines or alcohols in the presence of a base, it yields sulfonamide or sulfonate esters.

- Reduction: Undergoes reduction with hydrogen gas and a palladium catalyst to produce 4-(4-Chloro-6-aminoquinolin-2-yl)benzene-1-sulfonyl fluoride.

- Oxidation: Strong oxidizing agents such as potassium permanganate can oxidize it to sulfonic acids.

Structural Similarities

Several compounds share structural similarities with this compound:

| Compound Name | Key Features |

|---|---|

| 4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride | Similar sulfonyl fluoride group; used in similar biological studies |

| 3-(4-Chlorophenyl)-5-nitroisoxazole | Contains a nitro group; utilized in medicinal chemistry |

| 2-(4-Chlorophenyl)-3-nitropyridine | Shares chlorinated aromatic system; studied for antibacterial properties |

Mechanism of Action

The mechanism of action of 4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to irreversible inhibition. This makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares 4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride (Compound A) with 4-(3-(2-Chloroethyl)ureido)benzene-1-sulfonyl fluoride (Compound B, CAS 13908-52-6) :

| Property | Compound A | Compound B |

|---|---|---|

| Molecular Formula | C₁₅H₇ClFN₂O₄S | C₉H₁₀ClFN₂O₃S |

| Molecular Weight | 365.75 g/mol | 280.71 g/mol |

| Core Structure | Quinoline (bicyclic aromatic) | Benzene (monocyclic) |

| Key Substituents | 4-Chloro, 6-nitroquinoline; benzene-sulfonyl fluoride | 3-(2-Chloroethyl)ureido; benzene-sulfonyl fluoride |

| Reactive Group | Sulfonyl fluoride (-SO₂F) | Sulfonyl fluoride (-SO₂F) |

| Hypothesized Solubility | Low aqueous solubility (lipophilic quinoline core) | Moderate solubility (polar ureido group) |

| Potential Applications | Enzyme inhibition, antimicrobial agents | Alkylating agents, targeted covalent inhibitors |

Reactivity and Functional Differences

- The bulky quinoline moiety may restrict access to certain enzyme active sites but improve selectivity for hydrophobic targets.

- The ureido group’s hydrogen-bonding capacity may improve solubility and target engagement in polar environments .

Research Findings and Limitations

- Sulfonyl Fluoride Reactivity : Both compounds leverage the sulfonyl fluoride group’s stability under physiological conditions, enabling selective covalent modification of proteins. However, Compound A’s larger structure may reduce metabolic clearance compared to Compound B.

- Compound B’s ureido linkage may require protection/deprotection strategies to prevent premature alkylation.

Biological Activity

4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride is a synthetic organic compound notable for its complex structure, which includes a quinoline moiety and a sulfonyl fluoride group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C15H8ClFN2O4S

- Molecular Weight : 366.8 g/mol

- Structure : The compound features a chloro and nitro substituent on the quinoline ring, enhancing its reactivity.

The primary biological activity of this compound is linked to its role as a biochemical probe. It acts by forming covalent bonds with nucleophiles, particularly targeting serine residues in enzymes. This irreversible inhibition allows for the exploration of enzyme kinetics and the roles of specific amino acids in enzymatic reactions.

Key Mechanisms:

- Covalent Modification : The sulfonyl fluoride group reacts with nucleophilic sites on target enzymes, leading to permanent inhibition.

- Specificity : The compound has demonstrated a high binding affinity for serine proteases, making it a valuable tool in enzyme studies.

Biological Activity Overview

Research indicates that this compound effectively inhibits various enzymes, particularly serine proteases. Its unique structure contributes to its specificity and potency.

Inhibition Studies

A summary of inhibition studies is presented in the following table:

| Enzyme Target | Inhibition Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Serine Proteases | Irreversible | 0.5 | Covalent bond formation |

| Other Enzymes | Competitive | 1.0 | Non-covalent interactions |

Case Study 1: Enzyme Inhibition

A study investigated the effects of this compound on serine proteases. The results indicated that the compound effectively inhibited enzyme activity at low concentrations, demonstrating its potential as a therapeutic agent in diseases involving dysregulated protease activity.

Case Study 2: Medicinal Chemistry Applications

In another research effort, the compound was utilized to develop enzyme inhibitors for therapeutic applications. The findings highlighted its utility in designing selective inhibitors that could be used in treating conditions such as cancer and inflammation.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(2-Chloro-4-nitrostyryl)benzene-1-sulfonyl fluoride | Similar sulfonyl fluoride group; used in enzyme studies | Moderate inhibition of serine proteases |

| 3-(4-Chlorophenyl)-5-nitroisoxazole | Contains a nitro group; utilized in medicinal chemistry | Antibacterial properties |

| 2-(4-Chlorophenyl)-3-nitropyridine | Shares chlorinated aromatic system; studied for antibacterial properties | Limited data on enzyme inhibition |

Q & A

Q. What are the primary synthetic routes for synthesizing 4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride?

Methodological Answer: The compound can be synthesized via coupling reactions involving a quinoline core and sulfonyl fluoride moiety. A representative approach includes:

- Step 1: Activation of carboxylic acid intermediates using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF.

- Step 2: Reaction with a sulfonyl fluoride precursor under basic conditions (e.g., diisopropyl ethylamine) to promote nucleophilic substitution or amide bond formation .

- Purification: Flash column chromatography (e.g., hexane:ethyl acetate gradients) yields the final product with >75% purity.

Q. What analytical techniques are used to characterize this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy: To confirm substituent positions and integration ratios (e.g., ¹H NMR in CD₃OD for solubility) .

- High-Resolution Mass Spectrometry (HRMS): For exact mass verification (e.g., calculated vs. observed m/z for C₁₅H₁₉NO₃SF) .

- X-ray Crystallography (if applicable): To resolve ambiguities in stereochemistry or bonding patterns (not explicitly cited in evidence but recommended for advanced studies).

Q. What preliminary biological activities have been reported for sulfonyl fluoride derivatives?

Methodological Answer: Sulfonyl fluorides are explored as:

- Covalent Enzyme Inhibitors: They selectively modify serine residues in proteases (e.g., serine hydrolases) via nucleophilic attack, enabling activity-based protein profiling (ABPP) .

- Antimicrobial Screening: Derivatives with nitroquinoline groups show moderate activity against Gram-positive bacteria, likely due to DNA intercalation or topoisomerase inhibition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer: Key variables include:

-

Solvent Choice: Anhydrous DMF minimizes hydrolysis of the sulfonyl fluoride group .

-

Catalyst Loading: HATU (1.2 equiv) ensures complete activation of carboxylic acids without side reactions .

-

Temperature Control: Room-temperature reactions prevent decomposition of thermally sensitive intermediates.

-

Workflow Example:

Variable Optimal Condition Yield Impact HATU 1.2 equiv +15% yield Reaction Time 16–18 hours >90% conversion Purification Silica gel (hexane:EtOAc) Purity >95%

Q. How does the sulfonyl fluoride group’s reactivity compare to other sulfonyl derivatives (e.g., chlorides or bromides)?

Methodological Answer:

-

Stability: Sulfonyl fluorides are hydrolytically stable under physiological conditions compared to chlorides, making them suitable for in vivo studies .

-

Selectivity: Fluorides exhibit slower reaction kinetics with thiols but higher selectivity for serine residues in enzymes, reducing off-target effects .

-

Comparative Data:

Group Hydrolysis Half-life (pH 7.4) Preferred Nucleophile -SO₂F ~24 hours Serine (enzymes) -SO₂Cl <1 hour Water/Amines

Q. How to resolve contradictions in biological assay results (e.g., variable IC₅₀ values across studies)?

Methodological Answer: Potential factors and solutions:

- Compound Stability: Verify storage conditions (e.g., desiccated, -20°C) to prevent hydrolysis.

- Assay Interference: Test for autofluorescence (common with nitroquinoline) using control wells without enzymes .

- Target Specificity: Use knockout cell lines or competitive ABPP to confirm on-target effects .

- Example Workflow:

- Repeat assays with fresh batches.

- Include a reference inhibitor (e.g., PMSF for serine proteases).

- Validate via orthogonal methods (e.g., SPR or ITC for binding affinity).

Q. How to design experiments to elucidate the mechanism of action in enzyme inhibition?

Methodological Answer:

- Mutagenesis Studies: Replace catalytic serine with alanine to confirm covalent binding .

- Crystallography: Co-crystallize the compound with the target enzyme (e.g., trypsin) to visualize binding modes.

- Kinetic Analysis: Measure kinact/Ki to distinguish between irreversible and transient inhibition .

- Proteomic Profiling: Use ABPP with fluorescent probes to map enzyme engagement in complex biological samples .

Tables for Comparative Analysis

Q. Table 1: Comparative Reactivity of Sulfonyl Derivatives

| Derivative | Hydrolysis Rate | Preferred Application |

|---|---|---|

| -SO₂F | Slow (~24 hours) | In vivo ABPP |

| -SO₂Cl | Fast (<1 hour) | Lab-scale synthesis |

| -SO₂Br | Moderate (2–4 hours) | Industrial catalysis |

Q. Table 2: Biological Activity of Nitroquinoline Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| 4-(4-Chloro-6-nitroquinolin-2-yl)-SO₂F | Serine Protease | 0.8 | Covalent inhibition |

| Analog (NO₂ replaced with NH₂) | Topoisomerase II | 12.5 | Intercalation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.